![molecular formula C16H17FN2O2 B5184013 2-(4-fluorophenyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B5184013.png)

2-(4-fluorophenyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

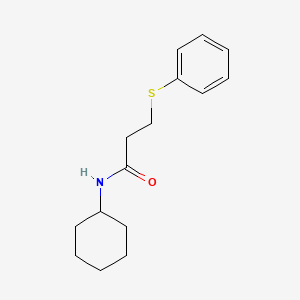

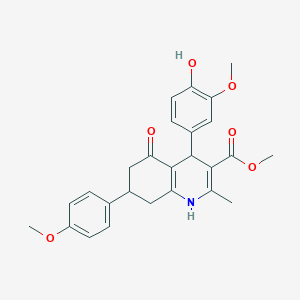

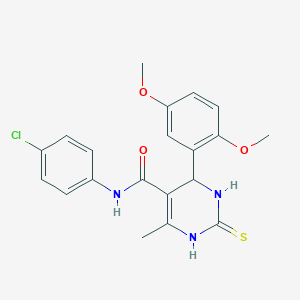

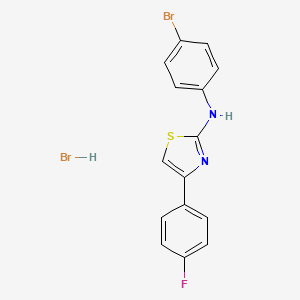

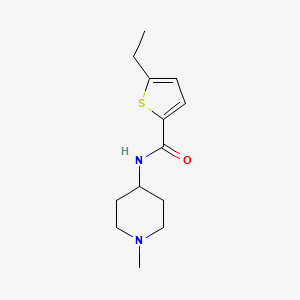

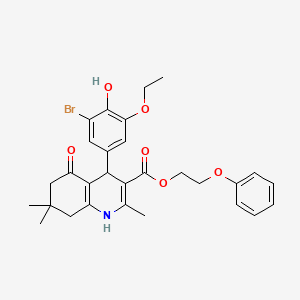

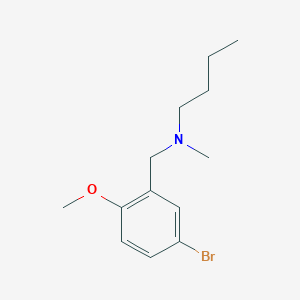

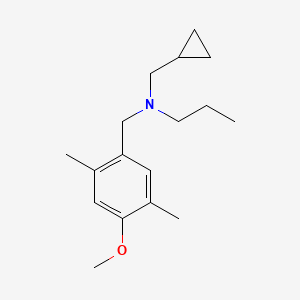

This compound belongs to a class of molecules that exhibit significant interest due to their potential in various fields of chemistry and materials science. The compound is characterized by a complex structure that includes fluorophenyl groups and a tetrahydropyrazine dioxide moiety, indicating its potential for unique chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes including condensation, cyclization, and functionalization reactions. For instance, the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine derivatives demonstrates the complexity and versatility of synthetic approaches to related heterocyclic compounds (Wu et al., 2006).

Molecular Structure Analysis

Structural analysis of similar compounds reveals intricate details about their conformation and spatial arrangement. X-ray crystallography and computational modeling are commonly used to elucidate molecular structures, providing insights into the orientation of substituents and the overall geometry of the molecule.

Chemical Reactions and Properties

Compounds within this category participate in various chemical reactions, showcasing their reactivity and potential applications in synthetic chemistry. For example, reactions with nucleophiles can lead to the formation of polysubstituted [6,6]-ring fused systems, highlighting the versatility of these compounds in chemical synthesis (Baron et al., 2005).

Zukünftige Richtungen

Wirkmechanismus

- The primary target of MLS000680982 is the B-cell lymphoma 2 (BCL2) protein . BCL2 is a key regulator of apoptosis (programmed cell death). When overexpressed, it protects cells from apoptosis induced by oncogenic and external stresses .

- By binding to BCL2, MLS000680982 prevents its prosurvival function. This allows the activation of the cell death effector proteins, BAX and BAK, which create pores in the mitochondrial membrane, leading to apoptosis .

Target of Action

Mode of Action

Biochemical Pathways

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)-2-methyl-1-oxido-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-4-ium 4-oxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O2/c1-11-16(12-7-9-13(17)10-8-12)19(21)15-6-4-2-3-5-14(15)18(11)20/h7-10H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDPPTOYQQGZCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=O)C2=C(N1[O-])CCCCC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5183948.png)

![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183963.png)

![N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183973.png)

![1-allyl-5-[(butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5184005.png)

![1-[4-ethyl-3-methyl-6-(4-nitrophenyl)-3,4-dihydro-2H-pyran-2-yl]piperidine](/img/structure/B5184037.png)

![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5184040.png)